

Pressinoic Acid: A Technical Overview of a Synthetic Vasopressin Analogue

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Compound of Interest		
Compound Name:	Pressinoic acid	
Cat. No.:	B1679084	Get Quote

Disclaimer: This document provides a summary of the currently available information on **Pressinoic acid**. It is important to note that publicly accessible, in-depth primary research, including extensive quantitative data and detailed signaling pathway analysis for this specific molecule, is limited. The experimental protocols and signaling pathways described herein are presented as representative examples based on related compounds and known biological principles.

Introduction

Pressinoic acid is a synthetic, cyclic hexapeptide that constitutes the ring structure of the neurohypophysial hormone, vasopressin. Structurally, it is composed of six amino acids with a disulfide bond between the two cysteine residues. Its primary reported biological activities are potent corticotrophin-releasing activity and inhibition of the oxytocin receptor.[1][2] These dual functions suggest potential therapeutic applications in conditions involving the hypothalamic-pituitary-adrenal (HPA) axis and oxytocin-mediated pathways. This guide summarizes the known properties of **Pressinoic acid** and explores its potential therapeutic relevance based on its described biological activities.

Core Properties of Pressinoic Acid

The fundamental characteristics of **Pressinoic acid** are summarized in the table below.



Property	Value	Reference
CAS Number	35748-51-7	[3][2][4][5][6]
Molecular Formula	C33H42N8O10S2	[2][6]
Molecular Weight	774.86 g/mol	
Amino Acid Sequence	H-Cys-Tyr-Phe-Gln-Asn-Cys- OH	[3]
Structure	Cyclic hexapeptide with a disulfide bridge between Cys1 and Cys6	[3][2]
Reported Activities	Corticotrophin-releasing activity, Oxytocin inhibitor	[1][2]

Potential Therapeutic Applications

Based on its reported biological activities, **Pressinoic acid** could be investigated for the following therapeutic applications. It must be emphasized that these are hypothetical applications pending further research, as no clinical or extensive preclinical data for **Pressinoic acid** is currently available in the public domain.

- Disorders of the HPA Axis: As a substance with corticotrophin-releasing activity, **Pressinoic** acid could be explored as a diagnostic tool for assessing pituitary function or in conditions where stimulation of the HPA axis is desired. The hypothalamic-pituitary-adrenal (HPA) axis is a crucial neuroendocrine system that regulates responses to stress and homeostasis.[7][8]
- Oxytocin-Mediated Conditions: As an oxytocin inhibitor, Pressinoic acid could have therapeutic potential in conditions characterized by excessive oxytocin activity, such as preterm labor.

Mechanism of Action and Signaling Pathways

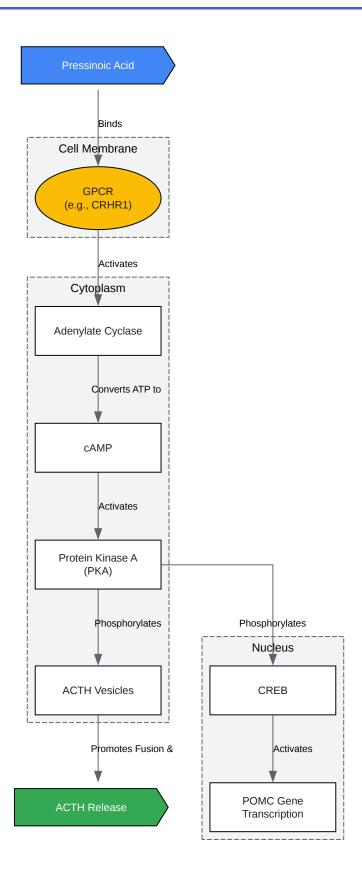
Detailed signaling pathways for **Pressinoic acid** have not been elucidated in the available literature. However, based on its known activities, plausible mechanisms can be hypothesized.



Corticotrophin-Releasing Activity

Pressinoic acid is reported to have potent corticotrophin-releasing activity.[1][2] This suggests that it acts on the corticotroph cells of the anterior pituitary to stimulate the secretion of adrenocorticotropic hormone (ACTH).[9][10] The canonical pathway for ACTH release is initiated by Corticotropin-Releasing Hormone (CRH) binding to its G-protein coupled receptor, CRHR1.[10] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which ultimately triggers the synthesis and release of ACTH.[11][12] It is plausible that **Pressinoic acid** acts through a similar G-protein coupled receptor on pituitary corticotrophs.





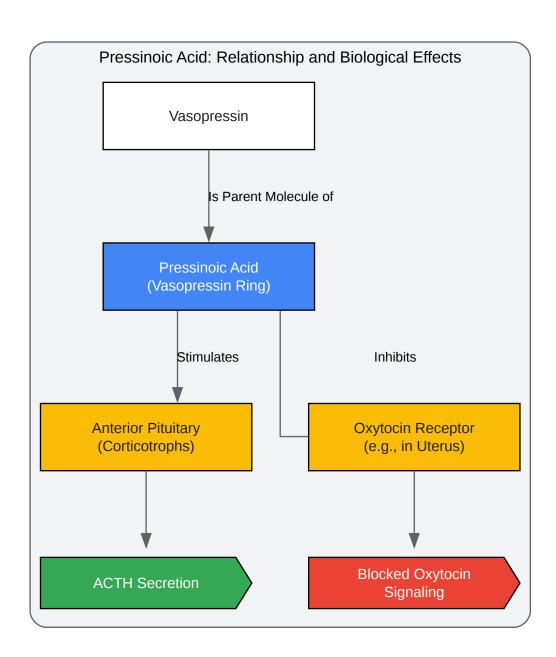
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Hypothetical signaling pathway for Pressinoic acid's corticotrophin-releasing activity.



Oxytocin Inhibition

As an oxytocin inhibitor, **Pressinoic acid** likely acts as an antagonist at the oxytocin receptor (OTR), which is also a G-protein coupled receptor. By binding to the OTR without activating it, **Pressinoic acid** would prevent the binding of endogenous oxytocin, thereby blocking its downstream effects, such as uterine contractions.



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Relationship of **Pressinoic acid** to Vasopressin and its known biological effects.



Representative Experimental Protocols

The following are representative, generalized protocols for assessing the biological activities attributed to **Pressinoic acid**. These are not from studies specifically conducted on **Pressinoic acid** but are based on standard methodologies for similar compounds.

In Vitro Corticotrophin-Releasing Activity Assay

Objective: To determine the ability of **Pressinoic acid** to stimulate ACTH secretion from pituitary cells in culture.

Methodology:

- Cell Culture: Primary anterior pituitary cells from rats are isolated and cultured in appropriate media until they form a confluent monolayer.
- Pre-incubation: The cell culture medium is replaced with a serum-free medium, and the cells
 are incubated for a period to establish a baseline.
- Stimulation: The medium is replaced with fresh medium containing various concentrations of Pressinoic acid (e.g., 1 nM to 1 μM). A positive control (e.g., CRH) and a negative control (vehicle) are included.
- Incubation: The cells are incubated for a defined period (e.g., 3 hours) to allow for ACTH release.
- Sample Collection: The culture medium is collected from each well.
- ACTH Quantification: The concentration of ACTH in the collected medium is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- Data Analysis: A dose-response curve is generated by plotting the ACTH concentration against the concentration of **Pressinoic acid**. The EC50 value (the concentration that elicits a half-maximal response) can then be calculated.

Oxytocin Receptor Binding Assay

Objective: To determine the binding affinity of **Pressinoic acid** for the oxytocin receptor.



Methodology:

- Membrane Preparation: Cell membranes expressing the human oxytocin receptor are prepared from a stable cell line or from tissues known to express the receptor (e.g., uterine myometrium).
- Radioligand: A radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin) is used.
- Competition Binding: A constant concentration of the radioligand is incubated with the prepared cell membranes in the presence of increasing concentrations of unlabeled
 Pressinoic acid (the competitor).
- Incubation: The mixture is incubated to allow the binding to reach equilibrium.
- Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
- Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the
 concentration of Pressinoic acid. The IC50 value (the concentration of Pressinoic acid that
 inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki)
 can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

Pressinoic acid is a synthetic peptide with intriguing, dual biological activities as a corticotrophin-releasing agent and an oxytocin inhibitor. While its basic properties are documented by chemical suppliers, there is a clear need for comprehensive scientific investigation to validate these activities and explore their therapeutic potential. Future research should focus on:

 Quantitative Characterization: Determining the binding affinities (Ki) and potencies (EC50/IC50) of Pressinoic acid at its putative target receptors.



- Mechanism of Action: Elucidating the specific signaling pathways through which Pressinoic acid exerts its effects.
- In Vivo Studies: Evaluating the efficacy and safety of **Pressinoic acid** in relevant animal models of HPA axis dysfunction and oxytocin-related disorders.

Such studies are essential to transition **Pressinoic acid** from a compound of research interest to a potential therapeutic candidate.

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